(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
is a complex organic molecule with a molecular formula of C22H25ClN4O3S3
and a molecular weight of 525.1
. It contains several functional groups and rings, including a pyrrolidine ring, a piperazine ring, a thiophene ring, and a benzo[d]thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring several heterocyclic rings and functional groups. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds . The piperazine ring, a six-membered ring containing two nitrogen atoms, is also a common feature in many drugs . The thiophene and benzo[d]thiazole rings are sulfur-containing aromatic rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex molecular structure. For example, the presence of multiple heterocyclic rings and functional groups would likely impact its solubility, stability, and reactivity . The compound has a melting point of128-129
degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Researchers Patel, Agravat, and Shaikh (2011) investigated the antimicrobial activities of various pyridine derivatives, including compounds similar to the one . They synthesized derivatives like 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and found them to exhibit variable and modest activity against bacteria and fungi. This research suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- In a similar study, Patel and Agravat (2009) synthesized pyridine derivatives with potential antibacterial activities. They created compounds like 2-[4-(substituted benzothiazol-2-yl)aminosulfonylanilino]pyridine-3-carboxylic acids, indicating a focus on developing new antibiotics (Patel & Agravat, 2009).
Molecular Interaction and Biochemical Analysis
- A study by Shim et al. (2002) delved into the molecular interactions of compounds structurally similar to the one of interest, particularly focusing on cannabinoid receptors. They analyzed the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its conformations, offering insights into receptor-ligand interactions. This research is significant for understanding the biochemical interactions of similar compounds (Shim et al., 2002).
Heterocyclic Syntheses
- Acheson and Wallis (1982) explored the synthesis of various heterocyclic compounds, including reactions involving thioureas, thioamides, and benzothiazoles. Their findings contribute to the broader understanding of synthesizing complex heterocyclic compounds, which is relevant to the chemical under discussion (Acheson & Wallis, 1982).
Zukünftige Richtungen
The future research directions for this compound could potentially involve further exploration of its synthesis, characterization, and potential biological activities. Given its complex structure and the presence of several functional groups and heterocyclic rings, it could serve as a valuable scaffold for the design of new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF2N4O3S3/c21-16-3-4-17(32-16)33(29,30)27-5-1-2-14(27)19(28)25-6-8-26(9-7-25)20-24-18-13(23)10-12(22)11-15(18)31-20/h3-4,10-11,14H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUFRLRHNSRKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C4=NC5=C(C=C(C=C5S4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF2N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.